molecular formula C23H28O11 B1665693 Albiflorin CAS No. 39011-90-0

Albiflorin

Cat. No. B1665693
CAS RN: 39011-90-0
M. Wt: 480.5 g/mol
InChI Key: QQUHMASGPODSIW-URSQEBIUSA-N
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Description

Albiflorin is a natural product isolated from Paeoniae Radix . It is a novel 5-HT and NE reuptake inhibitor with high selectivity . It is a monoterpene glycoside with the formula C23H28O11 . It has a role as a plant metabolite and a neuroprotective agent .


Synthesis Analysis

Albiflorin is a natural product extracted from the roots of Paeoniae Radix . It is one of the five types of monoterpenoids detected in the extracts of peony root samples .


Molecular Structure Analysis

The molecular weight of Albiflorin is 480.46 . The molecular formula is C23H28O11 .


Chemical Reactions Analysis

In a study, it was found that the apparent volume of distribution (Vz) of Albiflorin increased in cerebral ischemia-reperfusion (CIR) rats versus normal rats . Albiflorin showed smaller area under curve (AUC), longer mean residence time (MRT), larger Vz, and larger clearance (CL) than paeoniflorin both in CIR rats and normal rats .


Physical And Chemical Properties Analysis

Albiflorin is a white powder . . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Neuroinflammation and Spinal Cord Injury

  • Scientific Field : Neurology
  • Summary of Application : Albiflorin (AF) has been found to have protective effects against neuroinflammation, particularly in the context of spinal cord injury (SCI). It has been observed to improve motor functional recovery after SCI in rats .
  • Methods of Application : In the experiment, rats were given a laminectomy to establish an SCI animal model and treated with AF (20 mg/kg and 40 mg/kg). Various assays and staining methods were used to observe histological changes, neuronal damage, iron deposition, and the ultrastructure of spinal cord tissues. The production of cytokines was examined using an ELISA assay .
  • Results : AF improved the motor functional recovery after SCI in rats. It attenuated neuron apoptosis and microglia activation, reduced the production of pro-inflammatory cytokines and iron accumulation, and inhibited spinal cord ferroptosis following SCI in rats .

Mood Disorders Under Neuropathic Pain State

  • Scientific Field : Neuropsychopharmacology
  • Summary of Application : Albiflorin has been observed to attenuate mood disorders under a neuropathic pain state by suppressing the hippocampal NLRP3 inflammasome activation during chronic constriction injury .
  • Methods of Application : A systematic pharmacological method was used to confirm whether the activation of the NLRP3 inflammasome in the hippocampus was involved in the development of neuropathic pain associated with mood disorders and whether albiflorin could be an effective treatment for these symptoms .
  • Results : The NLRP3 inflammasome contributed to the neuropathic pain and comorbid anxiety and depression-like behaviors induced by chronic constriction injury of the sciatic nerve. Albiflorin may relieve these symptoms via inhibition of the NLRP3 inflammasome activity .

Cancer-Related Depression

  • Scientific Field : Neuropsychopharmacology
  • Summary of Application : Albiflorin (AF) has been observed to exert antidepressant-like effects in the context of cancer-related depression. It has been found to significantly regulate the pharmacodynamic index, including the peripheral blood, organ index, behavioral traits, and HPA axis, relative to control rats .
  • Methods of Application : A rat model was established by combining irradiation with chronic restraint stress and solitary confinement. The effects of Albiflorin and Paeoniflorin on the neuroendocrine immune system and disrupted metabolic pathways were investigated .
  • Results : Albiflorin showed a significantly restorative trend in abnormal biomarkers and regulating ether lipid metabolism, alanine, aspartate, glutamate metabolism, tryptophan metabolism, carnitine metabolism, arachidonic acid metabolism, arginine and proline metabolism pathway. The data indicate that Albiflorin could effectively ameliorate a depression-like state in the model rats .

Anti-Inflammatory and Antioxidant Effects

  • Scientific Field : Pharmacology
  • Summary of Application : Albiflorin has been observed to have anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
  • Methods of Application : In the experiment, cells were treated with Albiflorin and then induced with inflammatory stimuli. The production of cytokines was examined using an ELISA assay. The level of oxidative stress was measured using various biochemical assays .
  • Results : Albiflorin significantly reduced the production of pro-inflammatory cytokines and decreased the level of oxidative stress in the cells .

Safety And Hazards

Albiflorin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Next-generation metabolomics (NGM) has demonstrated great potential in all the stages of pharmaceutical R&D in the last 10 years . Albiflorin is a promising drug candidate with multi-target for depression and is currently under development . Future directions on how to expand the use of NGM for new antidepressant development in the pharmaceutical industry were also discussed .

properties

IUPAC Name

[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12-,13+,14+,15+,16-,17+,19-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUHMASGPODSIW-ICECTASOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albiflorin

CAS RN

39011-90-0
Record name Albiflorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39011-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,170
Citations
QS Wang, T Gao, YL Cui, LN Gao… - Pharmaceutical …, 2014 - Taylor & Francis
… However, little attention has been focused on the pharmacological studies of albiflorin (… and albiflorin were investigated, which will provide new evidence to pay albiflorin more attention …
Number of citations: 90 www.tandfonline.com
J Han, Y Xia, L Lin, Z Zhang, H Tian… - Current Pharmaceutical …, 2018 - ingentaconnect.com
… Albiflorin isolated from Peony roots is a promising drug candidate with multi-target for … We used albiflorin as an example to illustrate how NGM improves our understanding of drug …
Number of citations: 21 www.ingentaconnect.com
ZX Zhao, J Fu, SR Ma, R Peng, JB Yu, L Cong… - Theranostics, 2018 - ncbi.nlm.nih.gov
… albiflorin in vivo and in vitro, then discovered the roles of gut microbiota in the conversion of albiflorin … performed for the antidepressant activities of albiflorin in animals, and the efficacy …
Number of citations: 85 www.ncbi.nlm.nih.gov
YL Wang, JX Wang, XX Hu, L Chen, ZK Qiu… - Journal of …, 2016 - Elsevier
… Our results showed that 7 days treatment with albiflorin … Moreover, western blot analysis showed that albiflorin could increase … We found that chronic treatment with albiflorin, at doses of …
Number of citations: 77 www.sciencedirect.com
X Ma, M Song, Y Yan, G Ren, J Hou, G Qin… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
Background: To explore the effect of albiflorin (AL) on streptozotocin (STZ)-induced Alzheimer's disease (AD) in rats. Methods: A mouse model of diabetic encephalopathy was …
Number of citations: 21 www.ncbi.nlm.nih.gov
M Kaneda, Y Iitaka, S Shibata - Tetrahedron, 1972 - Elsevier
… The acetate of this was identical with albiflorin pentaacetate (VIII). Reduction of XII with NaBH, in ethanol yielded desbenzoyl albiflorin (XIV) which also was formed from albiflorin by the …
Number of citations: 154 www.sciencedirect.com
Z Cai, J Liu, H Bian, J Cai - American journal of translational …, 2019 - ncbi.nlm.nih.gov
In the present study, the effects of albiflorin (ALB) on the pulmonary inflammation induced by ovalbumin (OVA) in an asthmatic mouse model were investigated. Airway hyperreactivity (…
Number of citations: 40 www.ncbi.nlm.nih.gov
QS Wang, K Yan, KD Li, LN Gao, X Wang, H Liu… - Phytomedicine, 2021 - Elsevier
… We found that albiflorin produces rapid antidepressant-like … that the therapeutic effects of albiflorin are highly associated with the … Further mechanistic analysis revealed that albiflorin …
Number of citations: 14 www.sciencedirect.com
J Zhou, L Wang, J Wang, C Wang, Z Yang… - Evidence-Based …, 2016 - hindawi.com
Neuropathic pain remains as the most frequent cause of suffering and disability around the world. The isomers paeoniflorin (PF) and albiflorin (AF) are major constituents extracted from …
Number of citations: 61 www.hindawi.com
KS Suh, EM Choi, YS Lee, YS Kim - Fitoterapia, 2013 - Elsevier
… Albiflorin isolated from Paeoniae Radix was investigated for its ability to … albiflorin reversed the loss of cell viability in antimycin A-treated cultures. Similarly, pretreatment with albiflorin …
Number of citations: 46 www.sciencedirect.com

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